molecular formula C21H16N4OS B3399836 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 1040647-13-9

2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No.: B3399836
CAS No.: 1040647-13-9
M. Wt: 372.4 g/mol
InChI Key: UDOCXDMFSJJBAC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a heterocyclic scaffold known for its biological relevance, particularly in kinase inhibition and anticancer research . Its structure features:

  • A pyrrolo[3,2-d]pyrimidine core with a ketone group at position 2.
  • A phenyl group at position 5.
  • A p-tolyl group (4-methylphenyl) at position 2.
  • A thioacetonitrile moiety (-S-CH2-CN) at position 2.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c1-14-7-9-16(10-8-14)25-20(26)19-18(24-21(25)27-12-11-22)17(13-23-19)15-5-3-2-4-6-15/h2-10,13,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOCXDMFSJJBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile typically involves a multi-step process. A common starting point is the preparation of the pyrrolopyrimidine core, followed by the introduction of the thioacetonitrile group. Key steps may include cyclization, functional group modifications, and coupling reactions under specific conditions such as controlled temperature and pH.

Industrial Production Methods: : In an industrial setting, the compound can be synthesized via optimized processes that involve scalable reaction conditions and the use of efficient catalysts. High-pressure reactors and continuous flow systems may be employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These transformations enable the modification of the compound's functional groups and can be employed to explore its reactivity and stability.

Common Reagents and Conditions Used: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) are commonly used in these reactions. Typical reaction conditions involve specific solvents, temperatures, and pH levels to ensure selective and efficient transformations.

Major Products Formed from These Reactions: : The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, creating a diverse array of derivatives.

Scientific Research Applications

2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile has a wide range of applications in scientific research:

Chemistry: : It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

Biology: : The compound is explored for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents, particularly in areas such as cancer treatment and antimicrobial therapy.

Industry: : In industrial applications, it can be utilized in the development of specialty chemicals, catalysts, and advanced materials.

Mechanism of Action

The mechanism by which 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile exerts its effects involves interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine derivatives exhibit structural diversity, with variations in substituents significantly affecting physicochemical properties, biological activity, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Compound Name (CAS No.) Core Structure Position 3 Sub. Position 2 Sub. Position 7 Sub. Key Features Ref.
Target Compound Pyrrolo[3,2-d]pyrimidine p-Tolyl Thioacetonitrile Phenyl High lipophilicity (p-tolyl), strong electron-withdrawing group (cyano)
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Pyrrolo[3,2-d]pyrimidine Butyl Thioacetamide Phenyl Bulkier alkyl chain (butyl) and acetamide group; reduced solubility vs. cyano
2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Thioacetamide Phenyl Chlorine enhances electronegativity; acetamide increases hydrogen-bonding potential
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-Methoxybenzyl Thioacetamide Phenyl Methoxy group improves solubility; benzyl increases steric bulk
2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile Thieno[2,3-d]pyrimidine - Acetonitrile Phenyl Thiophene core (vs. pyrrole) alters electronic properties; reduced basicity

Key Findings:

Substituent Impact: Thioacetonitrile vs. p-Tolyl vs. Chlorophenyl: The p-tolyl group increases lipophilicity, favoring membrane permeability, while chlorophenyl enhances electronic interactions (e.g., halogen bonding) .

Core Structure Differences: Thieno[2,3-d]pyrimidine derivatives (e.g., CAS 926232-10-2) exhibit lower basicity due to sulfur’s electronegativity, altering binding modes compared to pyrrolo-pyrimidines .

Biological Relevance: Pyrrolo[3,2-d]pyrimidines with phenyl/p-tolyl groups show promise in targeting ATP-binding pockets of kinases, while thieno-pyrimidines are explored for antimetabolite activity .

Biological Activity

The compound 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile represents a novel class of pyrrolopyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 419.5 g/mol

The structure features a pyrrolopyrimidine core with a thiol and acetonitrile substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to altered cellular responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as inflammation and cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Activity Observed
MCF-71.1High cytotoxicity
HCT1161.6Moderate cytotoxicity
A5493.3Significant inhibition

These results indicate that the compound could be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in macrophages, thereby mitigating inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds within the pyrrolopyrimidine class:

  • Study by Cankara et al. (2022) : This research demonstrated that certain derivatives exhibited potent cytotoxicity against Huh-7 and MCF-7 cell lines with IC50 values significantly lower than conventional chemotherapeutics.
  • Research by Kumar et al. (2023) : This study focused on the synthesis of pyrrolopyrimidine derivatives and their evaluation for anticancer activity against HepG2 and HCT116 cell lines. The findings indicated that modifications in the chemical structure led to enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

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